
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may use fluorinating agents such as hydrogen fluoride (HF) or fluorine gas (F2) under controlled conditions to ensure safety and efficiency .
化学反応の分析
Types of Reactions
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield pyridine N-oxides .
科学的研究の応用
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals such as herbicides and insecticides.
作用機序
The mechanism of action of 3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
3-Fluoropyrazolo[1,5-a]pyridine: A compound with a pyrazole ring fused to the pyridine ring, used in drug design.
Uniqueness
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine is unique due to the presence of both fluorine atoms and the pyrrolidine ring, which can confer distinct chemical and biological properties compared to other fluorinated pyridines .
特性
分子式 |
C9H10F2N2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
3-fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-7-1-6(3-12-4-7)9-2-8(11)5-13-9/h1,3-4,8-9,13H,2,5H2 |
InChIキー |
KCKAIFFKJSPMKW-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1C2=CC(=CN=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


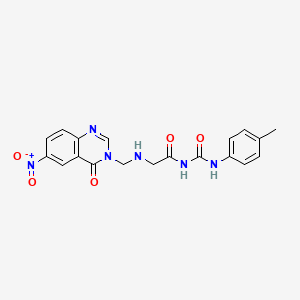
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)

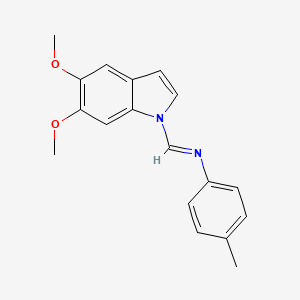
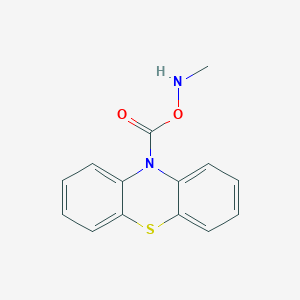
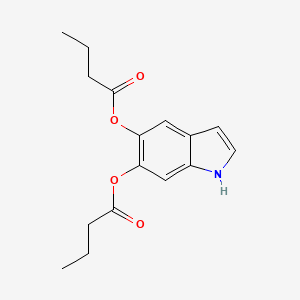
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
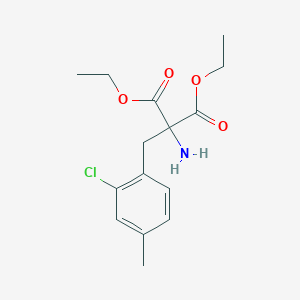
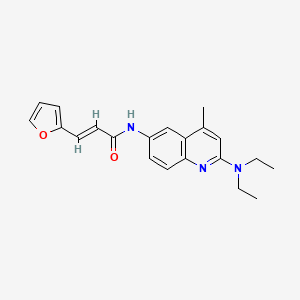

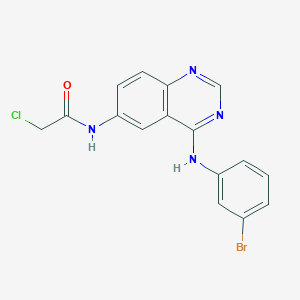
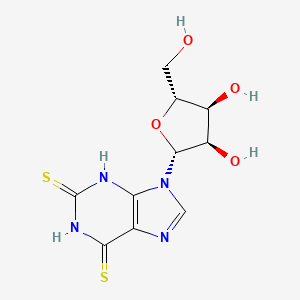
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)

